molecular formula C12H16O B8747053 tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol CAS No. 7388-87-6

tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol

Cat. No.: B8747053
CAS No.: 7388-87-6
M. Wt: 176.25 g/mol
InChI Key: MFZJGMQSIBNILS-UHFFFAOYSA-N
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Description

Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol is a complex organic compound with the molecular formula C12H16O. It is characterized by a unique tetracyclic structure that includes multiple fused rings, making it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol typically involves the reaction of cyclopentadiene with stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile. This reaction forms tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile, which is then reduced with lithium aluminum hydride to yield the corresponding aminomethyl derivative . This aminomethyl derivative can undergo further reactions with various reagents to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are

Properties

CAS No.

7388-87-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol

InChI

InChI=1S/C12H16O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-13H,3-5H2

InChI Key

MFZJGMQSIBNILS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C4CC3C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 parts of 8-acetoxytetracyclo[4.4.0.12,5.17,10]dodec-3-ene, 200 parts of 1,4-dioxane, 50 parts of distilled water, and 50 parts of potassium hydroxide were placed in a flask. A hydrolysis reaction was carried out for 4 hours in a nitrogen atmosphere at 100° C. After cooling, an aqueous solution of oxalic acid di-hydrate in an amount of 1.1 equivalent of the potassium hydroxide was added dropwise to coagulate the reaction product. The coagulate was washed with a large amount of water, then washed with a small amount of toluene, and dried to obtain 8-hydroxytetracyclo [4.4.0.12,5.17,10]dodec-3-ene of the following formula (14) at an yield of 95%.
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